6-Chloro-4-phenylquinazoline
Overview
Description
6-Chloro-4-phenylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of a chlorine atom at the sixth position and a phenyl group at the fourth position of the quinazoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
6-Chloro-4-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities Quinazoline derivatives have been associated with various biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
It has been observed that a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose . This suggests that this compound may interact with its targets to inhibit certain biological processes, potentially contributing to its analgesic and anti-inflammatory effects.
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit the Ras-Rac/Cdc42-PAK pathway, which plays pivotal roles in many fundamental cellular processes, including cytoskeletal reorganization, focal adhesion, cell motility, morphological changes, and cell-cycle progression .
Result of Action
Given the observed inhibition in acetic acid peritonitis , it can be inferred that the compound may have anti-inflammatory effects at the cellular level.
Action Environment
One study has reported a solvent-free synthesis of quinazoline derivatives using wet zinc ferrite as a catalyst under open air atmosphere , suggesting that the synthesis and stability of such compounds can be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
6-Chloro-4-phenylquinazoline, like other quinazolines, interacts with various enzymes, proteins, and other biomolecules. For instance, certain quinazoline derivatives have shown α-glucosidase inhibitory activity
Cellular Effects
Quinazolines have been found to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown significant antitumor activity in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenylquinazoline typically involves the cyclization of 2-aminobenzophenone derivatives. One common method includes the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro derivatives.
Substitution: The chlorine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the chlorine atom at the sixth position, resulting in different chemical reactivity and biological activity.
6-Bromo-4-phenylquinazoline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and potency.
2-Chloro-4-phenylquinazoline: Chlorine atom at the second position, leading to different substitution patterns and biological effects
Uniqueness
6-Chloro-4-phenylquinazoline is unique due to the specific positioning of the chlorine and phenyl groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-4-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBMNDBLYNSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 2-substituted 6-chloro-4-phenylquinazoline derivatives?
A: The primary research focus centers on synthesizing and investigating the central nervous system (CNS) depressant activity of 2-substituted this compound derivatives. [] Researchers are particularly interested in exploring different synthetic pathways to produce these compounds efficiently. [, ] This suggests a potential for developing novel therapeutics targeting the CNS.
Q2: Can you provide an example of a specific structure-activity relationship observed in these studies?
A: While the provided abstracts lack detailed structure-activity relationship (SAR) data, one study mentions the synthesis and evaluation of various 2-aryl-6-chloro-4-phenylquinazolines for their CNS depressant activity. [] This implies that modifications at the 2-position of the quinazoline ring, specifically introducing different aryl groups, influence the compound's interaction with its biological target and its overall pharmacological effect.
Q3: Are there any insights into the potential environmental impact of this compound derivatives?
A3: Unfortunately, the provided research abstracts do not offer any information regarding the environmental impact or degradation of this compound derivatives. Further research is needed to assess potential ecotoxicological effects and develop strategies for responsible waste management related to these compounds.
Q4: Beyond CNS depressant activity, are there other potential applications being explored for these compounds?
A: One study investigates the photochemical properties of 7-chloro-1,4-benzodiazepines in correlation with their phototoxicity. [] While not directly focused on 6-chloro-4-phenylquinazolines, this research highlights the importance of understanding the photochemical behavior of similar halogenated heterocyclic compounds, which could be relevant for exploring potential applications beyond CNS-related activities. For instance, understanding photochemical properties could be relevant for developing photodynamic therapies or exploring the compounds' behavior in different environmental conditions.
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